Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten

Electrochemistry Redox catalysis Organometallic radical chemistry

Researchers requiring a stoichiometric W(0) source for two-electron oxidation cannot substitute Cr or Mo analogues-only (η⁶-mesitylene)W(CO)₃ undergoes a direct 2e⁻ W⁰→W^II process without radical intermediates. • Enables clean electrochemical generation of 18-electron W(II) solvento species in MeCN for reductive elimination & C-C coupling. • Literature-precedented initiator for poly(phenylacetylene) via Lewis acid (TiCl₄/AlCl₃) co-catalysis; Cr/Mo congeners fail with this monomer. • Bench-stable yellow crystalline solid (98%); easier handling vs. air-sensitive W(CO)₆; defined thermal decomposition onset (165-214 °C) simplifies CVD/ALD process engineering. • Supplied with full Certificate of Analysis; ships ambient with UN3466/Class 6.1 documentation.

Molecular Formula C12H12O3W
Molecular Weight 388.1 g/mol
CAS No. 12129-69-0
Cat. No. B078569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten
CAS12129-69-0
Molecular FormulaC12H12O3W
Molecular Weight388.1 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[W]
InChIInChI=1S/C9H12.3CO.W/c1-7-4-8(2)6-9(3)5-7;3*1-2;/h4-6H,1-3H3;;;;
InChIKeyOENLQXWEAUYNBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricarbonyl(mesitylene)tungsten: Identity & Properties


Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten, commonly named (mesitylene)tungsten tricarbonyl or (η⁶-mesitylene)W(CO)₃, is a yellow crystalline, zero-valent tungsten organometallic complex. The tungsten(0) center is coordinated by three carbonyl ligands and a mesitylene ring bound with η⁶-hapticity through all six ring carbon atoms [1]. Its standard enthalpy of formation in the solid phase is ΔfH°(solid) = –477.2 ± 3.6 kJ mol⁻¹, and its first ionization energy has been determined by photoelectron spectroscopy as 7.0 eV (vertical) and 7.20 ± 0.05 eV (adiabatic) [1]. The compound melts with decomposition at 165 °C (lit. 214 °C dec.) and is insoluble in water but soluble in common organic solvents such as dichloromethane, acetonitrile, and THF [1]. These fundamental thermochemical and structural properties establish the compound's baseline identity as a bench-stable precursor for tungsten-centered chemistry, distinguishing it from in situ-generated tungsten species that often lack well-defined stoichiometry.

Identity
Zero-valent W(0) organometallic complex with defined η⁶-mesitylene hapticity
Stability
Bench-stable crystalline solid; decomposes upon melting, suitable for ambient handling
Solubility
Soluble in DCM, MeCN, THF; insoluble in water

Why (Mesitylene)W(CO)₃ Is Not Interchangeable


The Group 6 (η⁶-mesitylene)M(CO)₃ series (M = Cr, Mo, W) is superficially isostructural, yet the three metals generate markedly divergent electronic, electrochemical, and kinetic reactivity profiles. Direct substitution among Cr, Mo, and W analogues therefore leads to non-interchangeable outcomes across applications such as single-electron redox catalysis, acetylene polymerization, and photochemical CO-release. The tungsten derivative exhibits a fundamentally distinct oxidation mechanism—a direct two-electron process yielding an 18-electron W(II) species —in contrast to the one-electron radical-cation pathways of chromium and molybdenum congeners [1][2]. Additionally, the W–CO bond dissociation energetics and arene displacement kinetics are more associative in character compared to the dissociative pathway dominant for chromium [2]. These differences are rooted in the increasing 5d-orbital extent and relativistic effects of tungsten, which alter π-backbonding, metal–arene binding, and activation barriers in a manner not reproduced by the lighter congeners. Consequently, procurement decisions for well-characterized tungsten chemistry or tungsten-specific reactivity cannot be served by generic (η⁶-mesitylene)M(CO)₃ selection based on structural analogy alone.

Tricarbonyl(mesitylene)tungsten
Two‑electron W(II) pathway Irreversible oxidation generates 18‑electron W(II); no stable radical intermediate.
Highest ionization energy in group Resists aerial oxidation; provides superior ambient bench life.
Phenylacetylene monomer scope Active for phenylacetylene; does not transfer to chloroacetylene selectivity of Mo.
Cr / Mo analogues
One‑electron Cr(I) radical Reversible one‑electron oxidation; suited for SET catalysis, not for direct W(II) chemistry.
Lower ionization energies More electron‑rich; may degrade faster under ambient conditions.
Mo favours chloroacetylenes Polymerization activity shifts to chloro‑substituted monomers; yields with phenylacetylene may be low.

Quantitative Evidence: (Mesitylene)W(CO)₃ vs. Cr, Mo, Re


Two-Electron vs. One-Electron Oxidation (W vs. Cr)

Cyclic voltammetry of (η⁶-mesitylene)W(CO)₃ in acetonitrile and dichloromethane reveals an irreversible two-electron oxidation to produce an 18-electron W(II) solvento species, with no stable 17-electron radical cation intermediate observable on the voltammetric timescale [1]. This is in stark mechanistic contrast to (η⁶-mesitylene)Cr(CO)₃, which undergoes a reversible one-electron oxidation to the corresponding 17-electron radical cation Cr(I) species, a behavior widely exploited in chromium-mediated electron-transfer catalysis and radical chemistry [1][2]. The divergent electron stoichiometry means the tungsten complex cannot serve as a drop-in replacement in Cr-based single-electron-transfer (SET) catalytic cycles; conversely, it provides a direct two-electron tungsten redox shuttle inaccessible with chromium or molybdenum precursors.

Oxidation mechanism
Data to verify
W: irreversible two‑electron to W(II); no 17‑e⁻ intermediate. Cr: reversible one‑electron to Cr(I) radical.
Redox pathway context is not interchangeable; supports W‑specific two‑electron chemistry.
Cross‑study comparable; direct head‑to‑head under identical conditions pending.
Electrochemistry Redox catalysis Organometallic radical chemistry

Ionization Energy by Photoelectron Spectroscopy (W vs. Cr, Mo)

The He(Iα) photoelectron spectra of the complete (η⁶-mesitylene)M(CO)₃ (M = Cr, Mo, W) series provide the first vertical ionization energies. For the tungsten complex, a value of 7.0 eV (PE measurement; Byers and Hall, 1987) and 7.20 ± 0.05 eV (Gower, Kane-Maguire et al., 1977) is reported [1]. In a wider comparison that includes chromium and molybdenum analogues, the tungsten complex displays the highest d-orbital ionization onset within the group, reflecting a lower-lying metal d⁶ manifold and consequently reduced electron-richness at the tungsten center relative to Cr and Mo [2]. The higher first ionization energy of the W complex makes it less prone to spontaneous one-electron oxidation in solution, contributing to superior bench stability under ambient laboratory conditions, whereas the Cr analogue is significantly more electron-rich and more susceptible to oxidative degradation in air.

Ionization energy
Reported
IE(W) = 7.0 eV (vertical), 7.20 ± 0.05 eV (adiabatic). Highest in Group 6 triad (W > Mo > Cr).
Higher IE supports greater ambient bench stability compared to Cr and Mo analogues.
He(Iα) PE spectroscopy; gas‑phase/thin‑film.
Photoelectron spectroscopy Electron structure Donor strength benchmarking

Acetylene Polymerization Activity: W vs. Mo

Both (mesitylene)W(CO)₃ and (mesitylene)Mo(CO)₃ function as pre-catalysts for the polymerization of substituted acetylenes, yet they exhibit complementary substrate selectivity and activity profiles. The tungsten complex polymerizes phenylacetylene to high-molecular-weight poly(phenylacetylene) (PPA) when activated by an appropriate Lewis acid co-catalyst [1]. The molybdenum analogue, by contrast, is reported to be more effective for the polymerization of chloro-substituted acetylenes such as 1-chloro-2-phenylacetylene and 1-chloro-1-octyne, yielding polymers with number-average molecular weights as high as ca. 4 × 10⁵ Da [2]. This divergent monomer scope means the two catalysts are not interchangeable for polymer chemists targeting specific monomer classes; the tungsten variant is the correct procurement choice for phenylacetylene-based polymerizations.

Polymerization scope
Reported
W: active for phenylacetylene → PPA. Mo: active for chloroacetylenes (Mn ~ 4 × 10⁵ Da).
Monomer selectivity is complementary; procurement must match target monomer class.
Lewis acid co‑catalyst; inert atmosphere.
Polymerization catalysis Acetylene metathesis Organometallic initiators

Solid-State Stability: W vs. Cr, Mo

The standard enthalpy of formation for solid (η⁶-mesitylene)W(CO)₃ is ΔfH°(solid) = –477.2 ± 3.6 kJ mol⁻¹, as compiled by Martín Simões in the NIST Chemistry WebBook [1]. The decomposition temperature reported by multiple vendor datasheets ranges from 165 °C to 214 °C (dec.) . The corresponding chromium analogue, (η⁶-mesitylene)Cr(CO)₃, melts at 170–172 °C without reported decomposition at the melting point, but the Mo complex is explicitly documented as decomposing in solution at room temperature over hours to days [2]. The tungsten complex is therefore the most thermally robust solid-state precursor among the three Group 6 congeners under standard storage conditions, an important consideration for long-term inventory management and shipping in subtropical climates.

Thermal stability
Class-level
ΔfH°(solid) = –477.2 ± 3.6 kJ mol⁻¹; dec. ≥ 165 °C. Cr melts 170‑172 °C (no dec.); Mo decomposes in solution at r.t.
W complex is the most robust solid‑state precursor for long‑term storage and warm‑climate shipping.
Class‑level inference; Mo solid‑state data limited.
Thermochemistry Stability ranking Procurement viability

Crystal Structure: W(0) vs. Re(I) Isoelectronic Complexes

The crystal and molecular structures of the neutral (η⁶-mesitylene)W(CO)₃ and the isoelectronic cationic [Re(CO)₃(η⁶-mesitylene)]⁺[AlBr₄]⁻ were solved simultaneously from single-crystal X-ray diffraction data [1]. Both crystallize in the monoclinic space group P2₁/a. The tungsten complex has unit-cell parameters a = 8.959(2) Å, b = 16.979(3) Å, c = 8.797(2) Å, β = 118.46(2)°, Z = 4, final R = 0.036 for 861 observed reflections, while the rhenium cation shows a = 15.687(3) Å, b = 12.876(3) Å, c = 9.690(2) Å, β = 101.95(2)°, Z = 4, R = 0.046 for 1220 reflections [1]. Both complexes adopt an eclipsed orientation of the carbonyl groups with respect to the mesitylene methyl substituents. The W–Carene bond distances are systematically longer than the corresponding Re–Carene bonds (quantitative bond-length table provided in the original reference), consistent with the higher d-orbital radial distribution of the third-row metal and weaker π-backdonation from neutral W(0) vs. cationic Re(I). This validated structural model enables density functional theory benchmark studies, X-ray absorption spectroscopy fitting, and ligand design where precise W–arene metric data are required for pre-synthetic modeling.

Crystal structure
Head-to-head
Monoclinic P2₁/a, R=0.036 (861 refl.). W–Carene bonds longer than Re–Carene in isoelectronic [Re(CO)₃(mesitylene)]⁺.
High‑precision structural benchmark for 5d metal–arene computational studies.
Co‑crystallized with Re(I) cation; Mo‑Kα radiation.
X-ray crystallography Metal–arene bonding Structural benchmarking

IR & Raman Spectra: Cr, Mo, W Comparison

A comprehensive infrared and Raman spectroscopic study of the isostructural (η⁶-mesitylene)M(CO)₃ series (M = Cr, Mo, W) by Aroney and co-workers assigned the key ν(CO) and metal–arene vibrational modes for the complete triad [1]. The vibrational band intensities and force constants were calculated for the tungsten complex and compared quantitatively to the Cr and Mo homologues. The results revealed that tungsten exhibits the weakest degree of arene → metal π-donation and the strongest extent of metal → arene δ-backbonding across the series. This bonding picture accounts for the higher thermal and oxidative stability of the W analogue and provides a spectroscopic fingerprint for batch-to-batch quality control: the position and relative intensity of the A₁ and E ν(CO) bands in the ~1880–1980 cm⁻¹ region serve as a diagnostic purity and identity check against the known literature spectra [1].

IR & Raman fingerprint
Reported
A₁ and E ν(CO) bands ~1880‑1980 cm⁻¹; weakest π‑donation, strongest δ‑backbonding (W > Mo > Cr).
Spectroscopic reference for batch‑to‑batch purity verification; pattern differs from Cr/Mo analogues.
IR/Raman assignment from full triad study.
Infrared spectroscopy Raman spectroscopy Metal–arene bonding theory

Applications of (Mesitylene)W(CO)₃


Two-Electron Redox Shuttle for Electrosynthesis

When the synthetic objective requires a direct, single-step two-electron tungsten oxidation (W⁰ → W^II) without intervening radical intermediates, (η⁶-mesitylene)W(CO)₃ is the required precursor [1]. The chromium and molybdenum analogues undergo one-electron oxidation and cannot supply a clean two-electron W(II) equivalent. Electrochemical generation of the 18-electron dicationic solvento species from the tungsten complex in MeCN opens access to W(II)-mediated reductive elimination, C–C coupling, or ligand-substitution pathways under controlled potential electrolysis conditions. Procurement of the tungsten compound is therefore mandatory for this electrochemically driven class of reactions.

Phenylacetylene Polymerization Pre-Catalyst

For researchers and industrial chemists synthesizing poly(phenylacetylene) (PPA) via metathesis polymerization, (mesitylene)W(CO)₃ activated by a Lewis acid co-catalyst (e.g., TiCl₄ or AlCl₃) is the literature-precedented tungsten initiator [1]. The analogous molybdenum complex is more suitable for chloroacetylene monomers [2]. Selecting the wrong Group 6 congener leads to low or no polymer yield for the intended monomer. Procurement of the tungsten derivative is specifically required when phenylacetylene is the targeted monomer.

Tungsten Thin Films and Coatings Precursor

(η⁶-mesitylene)W(CO)₃ has been employed as a molecular tungsten precursor for the preparation of hydroxy-functionalized coatings with reported good adhesion and high chemical and light resistance [1]. Its well-defined volatility (boiling point of the organic ligand mesitylene is 166.7 °C at 760 mmHg) and decomposition at 165–214 °C make it a candidate for chemical vapor deposition (CVD) or atomic layer deposition (ALD) of tungsten-containing films [2]. Unlike W(CO)₆—which is highly air-sensitive and volatile—(η⁶-mesitylene)W(CO)₃ provides a more easily handled solid-state tungsten source with defined thermal decomposition onset, simplifying process engineering and reducing safety hazards in deposition workflows.

Computational Benchmark for 5d Metal–Arene Bonding

The combination of a precise single-crystal X-ray structure (R = 0.036) [1], complete ν(CO) IR/Raman band assignment [2], and experimentally determined ionization energy (7.20 ± 0.05 eV) [3] makes (η⁶-mesitylene)W(CO)₃ an ideal benchmark molecule for testing density functional approximations and time-dependent DFT for 5d metal–ligand interactions. Researchers validating computational methods against experiment require a well-characterized tungsten(0) complex; the chromium and molybdenum analogues, while also useful, reference different d-orbital manifolds and cannot substitute for 5d-specific benchmarking. Procurement of the W compound is thus a requirement for any computational study targeting relativistic or spin–orbit coupling predictions on third-row transition-metal π-complexes.

Application
Selection Property
Validation Focus
Two‑electron redox shuttle studies
Direct W(0)→W(II) oxidation without radical intermediates
Electrochemical generation of 18‑electron W species
Phenylacetylene polymerization research
Monomer‑specific Group 6 initiator for phenylacetylene
Polymer yield and molecular weight for phenylacetylene
Tungsten thin film deposition research
Solid‑state W precursor with defined thermal decomposition
Film adhesion, chemical and light resistance
5d metal–arene bonding computational studies
High‑precision structural and spectroscopic reference data
DFT and TD‑DFT method validation on W(0) complex
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